4-Benzyloxy Toremifene

Overview

Description

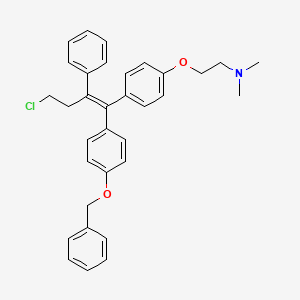

4-Benzyloxy Toremifene is a derivative of Toremifene . It is a triphenylalkene derivative with anti-estrogenic and anti-tumor properties . The molecular formula of 4-Benzyloxy Toremifene is C33H34ClNO2 and its molecular weight is 512.08 .

Synthesis Analysis

The synthesis of 4-Benzyloxy Toremifene involves complex chemical reactions. One study discusses the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study discusses the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy Toremifene is complex and involves various chemical bonds. The molecule contains a benzyl group attached to a phenyl ring via an oxygen atom . More detailed structural analysis would require advanced spectroscopic techniques .Chemical Reactions Analysis

4-Benzyloxy Toremifene can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction . Another study discusses the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyloxy Toremifene include its molecular formula (C33H34ClNO2) and molecular weight (512.08) . Detailed information about its physical and chemical properties would require specific laboratory tests .Scientific Research Applications

Treatment of Breast Cancer

Toremifene has been used in the treatment of operable hormone receptor–positive breast cancer in premenopausal women . In a retrospective study, the efficacy and safety of Toremifene were compared with Tamoxifen, another drug used for the same purpose . The study found that both drugs had similar efficacy and safety profiles . Patients treated with Toremifene had a disease-free survival (DFS) rate of 87.0% and a 5-year survival rate of 94.3% .

Treatment of Oral Bacterial Infections

Toremifene has also been repurposed for the treatment of oral bacterial infections . The drug was found to inhibit the growth of oral bacteria Porphyromonas gingivalis and Streptococcus mutans, as well as prevent biofilm formation . Toremifene was also shown to eradicate preformed biofilms and prevent biofilm formation on titanium surfaces . The drug is bactericidal against S. mutans and is believed to work by damaging the bacterial membrane .

Mechanism of Action

The mechanism of action of 4-Benzyloxy Toremifene is similar to that of Toremifene. Toremifene is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected .

Future Directions

properties

IUPAC Name |

2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34ClNO2/c1-35(2)23-24-36-30-17-13-28(14-18-30)33(32(21-22-34)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20H,21-25H2,1-2H3/b33-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDTYGYVAGGUTB-ULIFNZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737632 | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy Toremifene | |

CAS RN |

176671-79-7 | |

| Record name | Ethanamine, 2-[4-[4-chloro-2-phenyl-1-[4-(phenylmethoxy)phenyl]-1-butenyl]phenoxy]-N,N-dimethyl-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176671-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)